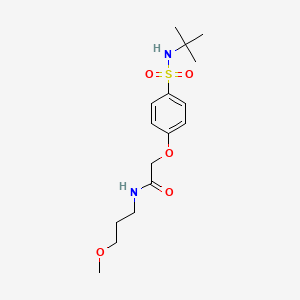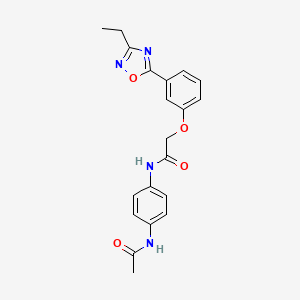
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as CQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding blocks the transfer of phosphate groups to target proteins, thereby inhibiting the activity of CK2.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its high selectivity for CK2, which allows researchers to specifically target this enzyme without affecting other cellular processes. However, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide also has limitations, including its relatively low potency and solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. Additionally, researchers could investigate the potential therapeutic applications of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in various disease states, including cancer and inflammation. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and its potential limitations in lab experiments.
Méthodes De Synthèse
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide can be synthesized through a multi-step process that involves the reaction of 8-methylquinoline-2-carbaldehyde with 4-chlorobenzoyl chloride, followed by the addition of phenylmagnesium bromide and subsequent hydrolysis. This synthesis method has been optimized to yield high purity and yield of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been widely used as a tool compound in scientific research due to its ability to selectively inhibit the activity of a specific enzyme known as protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide can help researchers better understand the role of this enzyme in various disease states and potentially identify new therapeutic targets.
Propriétés
IUPAC Name |
4-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-5-7-18-14-19(23(28)26-22(16)18)15-27(21-8-3-2-4-9-21)24(29)17-10-12-20(25)13-11-17/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVVXVCAXKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)




![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)




![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
